Chemical Structure Analysis and Pharmacological Profiling of Methyl 2-[3-(2-chloroethyl)ureido]benzoate
Chemical Structure Analysis and Pharmacological Profiling of Methyl 2-[3-(2-chloroethyl)ureido]benzoate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper
Executive Summary
The development of targeted antineoplastic agents heavily relies on fine-tuning established pharmacophores to maximize efficacy while minimizing off-target toxicity. Methyl 2-[3-(2-chloroethyl)ureido]benzoate (CAS 77093-92-6) represents a critical structural scaffold in this domain[1]. As an un-nitrosated chloroethylurea (CEU), it diverges from classical DNA-crosslinking chloroethylnitrosoureas (CENUs) like carmustine. Instead, this compound leverages its electrophilic 2-chloroethyl warhead to act as a targeted alkylating agent, primarily interacting with cytoskeletal proteins such as β -tubulin[2].
This whitepaper provides an in-depth analysis of its chemical architecture, the causality behind its mechanism of action, and field-proven experimental protocols for its synthesis and pharmacological validation.
Chemical Identity & Structural Architecture
The structural framework of Methyl 2-[3-(2-chloroethyl)ureido]benzoate is meticulously designed to balance lipophilicity and target reactivity.
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Aromatic Core: The ortho-substituted methyl benzoate provides a lipophilic anchor, facilitating cellular membrane permeation and hydrophobic interactions within protein binding pockets.
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Ureido Linker (-NH-CO-NH-): This moiety acts as a rigid hydrogen-bond donor/acceptor system, crucial for orienting the molecule within the target's active site.
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Electrophilic Warhead (-CH₂-CH₂-Cl): The terminal 2-chloroethyl group is the reactive center. The highly electronegative chlorine atom creates a partial positive charge on the adjacent carbon, priming it for nucleophilic attack.
Table 1: Physicochemical & Identification Data
| Property / Identifier | Value / Description |
| IUPAC Name | Methyl 2-[3-(2-chloroethyl)ureido]benzoate |
| CAS Registry Number | 77093-92-6[1] |
| Molecular Formula | C₁₁H₁₃ClN₂O₃[1] |
| Molecular Weight | 256.69 g/mol [1] |
| InChI Key | I2mZqAeURI5 (Derived from structural data)[3] |
| Physical State | Solid (typically off-white to crystalline) |
| Solubility | Soluble in DMSO, DMF, and hot Ethanol; Insoluble in Water |
Mechanistic Causality: From Structure to Function
To understand the utility of this compound, one must analyze the causality of its molecular interactions. While CENUs undergo spontaneous decomposition to yield DNA-alkylating diazonium ions, un-nitrosated CEUs like Methyl 2-[3-(2-chloroethyl)ureido]benzoate operate via direct nucleophilic substitution ( SN2 )[4].
The Alkylation Cascade:
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Target Engagement: The lipophilic benzoate core guides the molecule into the colchicine-binding site or adjacent hydrophobic pockets of β -tubulin[2].
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Covalent Modification: Highly nucleophilic sulfhydryl (-SH) groups of specific cysteine residues on β -tubulin attack the electrophilic carbon of the 2-chloroethyl group.
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Chloride Displacement: The chloride ion acts as a leaving group, resulting in the irreversible covalent alkylation of the tubulin monomer.
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Cytoskeletal Collapse: This steric bulk and conformational shift prevent tubulin heterodimers from polymerizing into microtubules, leading to G2/M cell cycle arrest and subsequent apoptosis[2].
Fig 1: Mechanism of β-tubulin alkylation and subsequent mitotic arrest by CEU derivatives.
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a self-validating system where the why is as clear as the how.
Protocol 1: Regioselective Synthesis of the CEU Scaffold
Rationale: The synthesis utilizes the nucleophilic addition of an aromatic amine to an aliphatic isocyanate. Methyl anthranilate is chosen as the starting material to establish the ortho-substituted benzoate core[4].
Step-by-Step Methodology:
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Preparation: Dissolve 10 mmol of methyl 2-aminobenzoate (methyl anthranilate) in 30 mL of anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under a continuous Nitrogen ( N2 ) atmosphere.
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Experience Insight: Moisture must be strictly excluded. Water reacts with isocyanates to form unstable carbamic acids, which decarboxylate into primary amines and subsequently react with another isocyanate equivalent to form symmetrical urea byproducts.
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Addition: Cool the reaction mixture to 0°C using an ice bath. Add 11 mmol (1.1 eq) of 2-chloroethyl isocyanate dropwise over 15 minutes.
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Experience Insight: The slight excess ensures complete conversion of the amine, while the 0°C temperature controls the exothermic reaction profile, preventing the degradation of the electrophilic warhead.
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Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 to 6 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
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Quenching & Workup: Once complete, quench the reaction with 20 mL of 0.1 M HCl to neutralize unreacted amines. Separate the organic layer, wash with saturated brine, and dry over anhydrous MgSO4 .
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Purification: Evaporate the DCM under reduced pressure. Recrystallize the crude solid from hot absolute ethanol to yield pure Methyl 2-[3-(2-chloroethyl)ureido]benzoate.
Protocol 2: In Vitro Tubulin Polymerization Assay
Rationale: To validate the mechanistic hypothesis, we utilize a turbidimetric assay. As tubulin polymerizes into microtubules, the solution scatters light, which is quantifiable via absorbance at 340 nm.
Step-by-Step Methodology:
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Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2 , pH 6.9). Keep strictly on ice.
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Protein Thawing: Thaw highly purified porcine brain tubulin (>99% purity) on ice and dilute to a final concentration of 3 mg/mL in the PEM buffer. Add 1 mM GTP to fuel the polymerization.
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Experience Insight: Tubulin is highly sensitive to cold depolymerization. All handling prior to the spectrophotometric reading must be done on ice to maintain the protein in its unpolymerized heterodimer state.
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Compound Dosing: Aliquot the tubulin mixture into a pre-chilled 96-well half-area plate. Add the synthesized CEU compound (dissolved in DMSO) to achieve final concentrations of 10 µM, 50 µM, and 100 µM. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced protein denaturation. Include a vehicle control (1% DMSO) and a positive control (10 µM Colchicine).
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Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
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Data Analysis: Plot Absorbance vs. Time. A flattening of the sigmoidal polymerization curve in the CEU-treated wells compared to the vehicle control validates the compound's efficacy as a microtubule destabilizer.
Fig 2: End-to-end workflow from chemical synthesis to in vitro pharmacological validation.
Analytical Characterization
To ensure the integrity of the synthesized compound, rigorous spectroscopic validation is required[3]. The following table outlines the expected 1 H NMR profile, which acts as a definitive fingerprint for structural confirmation.
Table 2: Expected 1 H NMR Spectral Data (in CDCl3 , 400 MHz)
| Proton Environment | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Structural Assignment |
| Ar-NH-CO | 10.5 | Singlet (s) | 1H | Urea NH (Highly deshielded due to intramolecular H-bonding with ester C=O) |
| Ar-H (C3) | 8.4 | Doublet (d) | 1H | Aromatic CH ortho to the urea group |
| Ar-H (C6) | 7.9 | Doublet of doublets (dd) | 1H | Aromatic CH ortho to the ester group |
| Ar-H (C4, C5) | 7.5, 7.0 | Multiplets (m) | 2H | Aromatic CH meta/para positions |
| CO-NH-CH₂ | 5.2 | Triplet (t) | 1H | Urea NH (Aliphatic side) |
| O-CH₃ | 3.9 | Singlet (s) | 3H | Methyl ester protons |
| CH₂-Cl | 3.7 | Triplet (t) | 2H | Methylene adjacent to the electronegative chlorine |
| NH-CH₂ | 3.6 | Quartet (q) | 2H | Methylene adjacent to the urea NH |
Diagnostic Note: The highly downfield singlet at ~10.5 ppm is the hallmark of this specific ortho-substituted architecture, confirming the formation of the pseudo-six-membered ring via intramolecular hydrogen bonding between the urea proton and the ester carbonyl oxygen.
References
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SpectraBase. "Methyl 2-[3-(2-chloroethyl)ureido]benzoate - NMR Spectra." John Wiley & Sons, Inc. Available at:[Link]
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Akgün, H., et al. "Nitric Oxide Releasing Derivatives of [(2-Chloroethyl)ureido] Benzoic Acid Esters as Potential Antineoplastic Agents." Turkish Journal of Chemistry / ResearchGate. Available at:[Link]
